molecular formula C11H10N2O3 B1369420 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 88585-23-3

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1369420
CAS No.: 88585-23-3
M. Wt: 218.21 g/mol
InChI Key: JCVMAHWBQFWHQM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its unique structural arrangement and specific functional group positioning. The compound possesses the molecular formula C11H10N2O3 with a molecular weight of 218.21 grams per mole, establishing its identity as a moderately complex organic molecule within the pyrazole family. The Chemical Abstracts Service has assigned this compound the registry number 88585-23-3, providing standardized identification for research and commercial applications. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the methoxy group at the 5-position, the phenyl substituent at the 1-position, and the carboxylic acid functionality at the 4-position of the central pyrazole ring system.

The structural architecture of this compound incorporates multiple functional groups that contribute to its distinctive chemical behavior and synthetic utility. The methoxy group provides electron-donating characteristics that influence the electronic distribution across the pyrazole ring, while the phenyl substituent contributes aromatic stabilization and hydrophobic properties. The carboxylic acid functionality serves as a critical reactive site for various chemical transformations and contributes to the compound's potential for hydrogen bonding interactions. This specific arrangement of functional groups creates a molecule with unique electronic properties that distinguish it from other pyrazole derivatives and enhance its value as a building block in organic synthesis applications.

The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System code recorded as O=C(C1=C(OC)N(C2=CC=CC=C2)N=C1)O, providing a standardized representation for computational chemistry applications. The compound's MDL number MFCD11131886 serves as an additional identifier within chemical databases, facilitating research and procurement activities. These standardized identifiers ensure precise communication within the scientific community and enable accurate tracking of research findings across different studies and applications.

Property Value Reference
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS Registry Number 88585-23-3
MDL Number MFCD11131886
SMILES Code O=C(C1=C(OC)N(C2=CC=CC=C2)N=C1)O

Historical Context of Pyrazole Carboxylic Acid Derivatives

The development of pyrazole carboxylic acid derivatives traces its origins to the foundational work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of heterocyclic compounds. Knorr's pioneering research established the fundamental understanding of pyrazole chemistry and laid the groundwork for subsequent developments in this field. The historical progression continued with Hans von Pechmann's classical synthesis method in 1898, which demonstrated the preparation of pyrazole from acetylene and diazomethane, establishing one of the earliest synthetic routes to these important heterocyclic structures. This early work provided the foundation for understanding pyrazole reactivity patterns and synthetic accessibility, which would prove crucial for the later development of more complex derivatives.

The evolution of pyrazole carboxylic acid chemistry gained significant momentum throughout the twentieth century as researchers recognized the potential of these compounds for pharmaceutical applications. The synthesis of 1-phenylpyrazole-4-carboxylic acid was first achieved through chloromethylation of 1-phenylpyrazole followed by oxidation, representing a significant advancement in the preparation of carboxylic acid functionalized pyrazoles. Alternative synthetic approaches were subsequently developed, including hydrolysis of cyano derivatives formed from anti-oximes of formyl-substituted pyrazoles, demonstrating the growing sophistication of synthetic methodologies in this area. These historical developments established the chemical foundation necessary for the eventual synthesis and study of more specialized derivatives such as this compound.

The recognition of pyrazole carboxylic acid derivatives as privileged structures in medicinal chemistry emerged during the latter half of the twentieth century, driven by discoveries of their diverse biological activities. Research conducted by Cottineau and colleagues in 2002 demonstrated the antidiabetic potential of substituted pyrazole-4-carboxylic acids, with 3-methoxy-1H-pyrazole-4-carboxylic acid emerging as a particularly promising hypoglycemic agent. This research highlighted the importance of methoxy substitution patterns in enhancing biological activity, providing valuable insights for the design of related compounds including this compound. The historical trajectory of pyrazole carboxylic acid research illustrates a continuous evolution from fundamental synthetic chemistry toward sophisticated medicinal chemistry applications, establishing these compounds as valuable scaffolds for drug discovery and development efforts.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within contemporary heterocyclic chemistry research due to its role as a versatile building block for complex molecular architectures. Heterocyclic compounds serve as fundamental building blocks for biologically active compounds in organic chemistry, with pyrazole carboxylic acid derivatives representing significant scaffold structures due to their diverse biological activities. The compound's structural features, particularly the combination of methoxy, phenyl, and carboxylic acid functionalities on the pyrazole ring system, provide multiple sites for chemical modification and enable the construction of elaborate molecular frameworks through established synthetic methodologies. This structural versatility has made the compound an attractive target for researchers investigating new synthetic approaches and developing novel materials with enhanced properties.

The significance of this compound in modern research extends beyond its utility as a synthetic intermediate, encompassing its potential contributions to medicinal chemistry and drug discovery programs. Pyrazole carboxylic acid derivatives have demonstrated broad spectrum biological activities including antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties, establishing them as privileged structures in pharmaceutical research. The specific substitution pattern present in this compound provides researchers with opportunities to explore structure-activity relationships and optimize biological properties through systematic structural modifications. Recent developments in fragment-guided discovery approaches have further highlighted the value of pyrazole carboxylic acid scaffolds, with researchers identifying these structures as promising starting points for the development of protein-protein interaction inhibitors.

The contemporary research landscape surrounding pyrazole carboxylic acid derivatives reflects the ongoing evolution of heterocyclic chemistry toward increasingly sophisticated applications in materials science and pharmaceutical development. Modern synthetic methodologies have enabled researchers to access complex pyrazole derivatives with unprecedented efficiency, facilitating the exploration of new chemical space and the discovery of compounds with enhanced properties. The development of novel synthetic approaches, including Cu-catalyzed reactions and advanced coupling methodologies, has expanded the synthetic accessibility of compounds like this compound and related structures. This ongoing methodological advancement continues to drive research interest in pyrazole carboxylic acid derivatives and ensures their continued relevance in contemporary heterocyclic chemistry research programs.

Research Application Significance Reference
Synthetic Building Block Versatile intermediate for complex architectures
Medicinal Chemistry Privileged scaffold for drug discovery
Biological Activity Antimicrobial, anticancer, antiviral properties
Fragment-Guided Discovery Protein-protein interaction inhibitors
Materials Science Advanced synthetic methodologies

Properties

IUPAC Name

5-methoxy-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-9(11(14)15)7-12-13(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVMAHWBQFWHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604378
Record name 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88585-23-3
Record name 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Hydrolysis of Methoxy-Substituted Pyrazole Esters

An alternative method involves synthesizing the 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid via hydrolysis of the corresponding ester intermediate. This process includes:

  • Preparation of the ester derivative by cyclization of hydrazine with the appropriate ester precursor.
  • Hydrolysis under acidic or basic conditions, often using aqueous sodium hydroxide or hydrochloric acid, at elevated temperatures (70–80 °C).
  • Isolation of the acid by adjusting pH to acidic conditions (pH 2–3) for precipitation, followed by filtration and drying.

Industrial patents describe optimized procedures for similar pyrazole carboxylic acids, emphasizing solvent choice, molar ratios of reagents, and reaction monitoring by thin-layer chromatography (TLC) to maximize yield and purity.

Industrial-Scale Considerations

Industrial synthesis prioritizes:

  • Avoidance of hazardous reagents such as ethyl diazoacetate or explosive intermediates.
  • Minimizing solvent use and waste generation.
  • Use of environmentally benign catalysts or catalyst-free conditions.
  • Optimization of reaction parameters to improve yield (often >95%) and purity (>98%).

A typical industrial hydrolysis reaction involves:

Parameter Condition Outcome
Solvent Water or aqueous mixtures Good solubility and reaction medium
Temperature 70–80 °C Efficient hydrolysis
Reaction time 5–6 hours Complete conversion confirmed by TLC
pH adjustment Acidify to pH 2–3, then neutralize to 7–8 Facilitates precipitation and isolation
Yield 96.5% to 98.1% High purity off-white solid
Purity (HPLC) 98.5% to 98.75% Suitable for pharmaceutical use

This process is exemplified in patents describing pyrazole carboxylic acid syntheses optimized for industrial production, including solvent recycling and reduced environmental impact.

Method Key Reagents/Conditions Advantages Limitations Typical Yield & Purity
Cyclization with β-diketones Phenylhydrazine, methoxy-substituted β-diketones, diethyl ether, HCl, THF, base, heating Straightforward, well-documented Multi-step, requires careful pH control Moderate to high yields; purity ~95–98%
Hydrolysis of ester intermediates Ester precursor, aqueous NaOH or HCl, 70–80 °C, pH adjustment Industrially scalable, high yield Requires careful isolation steps High yields (96–98%), high purity
Industrial optimized process Controlled solvent volumes, pH, temperature, TLC monitoring Environmentally friendly, cost-effective Requires process optimization Yields >96%, purity >98%
  • The choice of solvent and reaction pH critically affects the isolation and purity of the final acid.
  • Hydrolysis under acidic conditions followed by neutralization is effective for precipitating the product.
  • Monitoring by TLC enables timely termination of reactions, preventing degradation.
  • Industrial processes avoid hazardous reagents and minimize waste, improving sustainability.
  • The methoxy substituent at the 5-position influences solubility and reactivity, requiring tailored reaction conditions compared to unsubstituted pyrazole analogs.

The preparation of this compound is predominantly achieved through cyclization of phenylhydrazine with methoxy-substituted β-dicarbonyl compounds, followed by hydrolysis to the carboxylic acid. Industrial methods focus on hydrolysis of ester intermediates under controlled conditions to maximize yield and purity while minimizing environmental impact. Reaction parameters such as temperature, pH, solvent choice, and reaction time are critical for successful synthesis. These methods provide reliable access to this compound for research and pharmaceutical applications.

Scientific Research Applications

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural variations among pyrazole-4-carboxylic acids include substituent type, position, and additional functional groups. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Differences
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid -OCH₃ (5), -Ph (1), -COOH (4) C₁₁H₁₀N₂O₃ 218.21 Reference compound
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid -NH₂ (5), -CH₃ (3), -COOH (4) C₁₁H₁₁N₃O₂ 217.23 Amino at C5, methyl at C3
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid -CH₃ (5), -Ph (1), -COOH (4) C₁₁H₁₀N₂O₂ 202.21 Methyl at C5 instead of methoxy
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid -OCH₃ (5), -CH₃ (4), -COOH (3) C₁₂H₁₂N₂O₃ 232.24 Carboxylic acid at C3, methyl at C4
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid -CH₃ (5), -Ph (1,3), -COOH (4) C₁₇H₁₄N₂O₂ 278.31 Diphenyl substitution at C1 and C3

Key Observations :

  • Positional Isomerism: The carboxylic acid group at C3 (vs.
  • Substituent Effects : Methoxy (electron-donating) vs. methyl (electron-neutral) at C5 influences electronic distribution and reactivity .

Physical and Spectral Properties

Melting Points and Solubility:
  • methyl analogs .
  • 5-Amino-3-methyl-1-phenyl- derivative: Mp 156–157°C ; NH₂ and COOH groups facilitate hydrogen bonding, increasing crystalline stability.
  • 5-Methyl-1,3-diphenyl- derivative : Mp 136°C ; diphenyl substitution may reduce polarity, lowering melting point.
Spectral Data Highlights:
  • IR Spectroscopy: Methoxy compounds show C-O stretches ~1250 cm⁻¹, absent in methyl derivatives . Amino derivatives exhibit NH₂ stretches at 3389–3204 cm⁻¹ .
  • ¹H-NMR: Methoxy protons appear as singlets at δ ~3.8–3.9 . Methyl groups in non-polar environments resonate at δ ~2.25 .

Biological Activity

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including inflammatory and infectious conditions.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring, which is a pivotal moiety in many biologically active compounds. The presence of the methoxy group and the carboxylic acid enhances its solubility and reactivity, making it suitable for various biochemical interactions.

Target of Action

Pyrazole derivatives, including this compound, exhibit high affinity for multiple biological targets. They are known to interact with enzymes and receptors involved in critical cellular processes.

Mode of Action

The pyrazole ring facilitates interactions with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are integral to the inflammatory response. By inhibiting these enzymes, this compound can effectively reduce inflammation.

Biochemical Pathways

This compound has been shown to modulate several biochemical pathways:

  • Inflammatory Pathways : Inhibition of COX and LOX leads to decreased synthesis of pro-inflammatory mediators.
  • Cell Signaling : It influences pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

Activity TypeDescription
Anti-inflammatory Reduces inflammation by inhibiting COX and LOX enzymes.
Antimicrobial Demonstrates activity against various pathogens, making it a candidate for antimicrobial therapy .
Anticancer Shows potential cytotoxic effects against cancer cell lines .
Antioxidant Scavenges free radicals, contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound:

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammatory diseases .
  • Anticancer Activity : In cytotoxicity assays against various cancer cell lines, it exhibited notable IC50 values indicating effective inhibition of cell growth. For instance, one study reported an IC50 value of 193.93 µg/mL against A549 lung cancer cells .
  • Antimicrobial Properties : The compound has been tested against several bacterial strains, showing effectiveness comparable to standard antibiotics, which suggests its potential as a new antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its polar functional groups. This enhances its bioavailability and therapeutic potential in clinical settings .

Chemical Reactions Analysis

Carboxylic Acid Reactions

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid, like other carboxylic acids, can undergo several characteristic reactions:

  • Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reaction is vital for modifying the compound's properties and creating prodrugs.

  • Amide Formation: Carboxylic acids can react with amines to form amides, typically requiring activation with a coupling agent like DCC (dicyclohexylcarbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

  • Salt Formation: Carboxylic acids react with bases to form salts. This is useful for improving the water solubility of the compound.

  • Reduction: Carboxylic acids can be reduced to alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Pyrazole Ring Reactions

The pyrazole ring in this compound also contributes to its chemical reactivity :

  • Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, although it is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atoms.

  • N-Alkylation/Acylation: The nitrogen atoms in the pyrazole ring can be alkylated or acylated, providing a way to introduce new substituents .

  • Cycloaddition Reactions: Pyrazoles can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the specific reaction conditions .

Biological Activities

This compound and its derivatives exhibit various biological activities :

  • Anti-inflammatory and Analgesic Properties: Pyrazole derivatives have been studied for their potential anti-inflammatory and analgesic effects.

  • Anticonvulsant Properties: Some pyrazole compounds have shown anticonvulsant activity.

  • Enzyme Inhibition: These compounds may interact with specific enzymes, influencing biological pathways related to pain and inflammation.

Compound Interactions

Interaction studies have focused on the compound's binding affinity to biological targets:

  • Enzyme Interactions: Preliminary data suggests interactions with enzymes such as hematopoietic prostaglandin D synthase, which plays a role in inflammatory responses.

Structural Analogues

Several compounds share structural similarities with this compound:

Table 1: Structural Analogues of this compound

Compound NameMolecular FormulaUnique Features
1-Phenyl-1H-pyrazole-4-carboxylic acidC10H8N2O2Lacks methoxy group; simpler structure
3-Methyl-1-phenylpyrazoleC11H10N2Methyl substitution at the 3-position
5-Ethoxy-1-phenylnonaneC12H14N2OEthoxy substitution instead of methoxy
5-MethylpyrazoleC4H6N2Smaller structure; lacks phenyl and carboxylic acid groups

The uniqueness of this compound lies in the combination of a methoxy group and a carboxylic acid functionality on the pyrazole ring, which may contribute to its distinct biological properties and reactivity compared to other similar compounds. This structural diversity allows for tailored modifications that can enhance its pharmacological profile or application potential in various fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid, and what experimental parameters are critical for optimizing yield?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-ketoacids, followed by functional group modifications. For example, cyclocondensation of phenylhydrazine with a β-ketoester (e.g., ethyl 3-methoxy-3-oxopropanoate) under acidic conditions forms the pyrazole core. Hydrolysis of the ester group using aqueous NaOH or LiOH yields the carboxylic acid derivative .
  • Key Parameters :

  • Temperature control (70–90°C for cyclocondensation).
  • Solvent selection (ethanol or DMF for solubility).
  • Hydrolysis time (6–12 hours to avoid over-degradation).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • IR Spectroscopy : Identifies carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and pyrazole ring vibrations (C=N stretching at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns methoxy (-OCH₃, δ ~3.8–4.0 ppm), phenyl protons (δ ~7.2–7.6 ppm), and carboxylic acid protons (δ ~12–13 ppm, if unexchanged) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and phenyl rings) using programs like SHELXL .

Q. How does the methoxy substituent influence the electronic and steric properties of the pyrazole ring?

  • Electronic Effects : The electron-donating methoxy group increases electron density on the pyrazole ring, altering reactivity in electrophilic substitutions. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) .
  • Steric Effects : The methoxy group at position 5 may restrict rotation of the phenyl ring, as observed in crystallographic studies of analogous compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and intermolecular interactions of this compound?

  • Approach :

  • Perform geometry optimization using B3LYP/6-31G(d,p) basis sets to model molecular electrostatic potential (MEP) surfaces.
  • Analyze hydrogen-bonding propensity (e.g., carboxylic acid dimerization) and π-π stacking interactions with aromatic moieties .
    • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. How can contradictory crystallographic data (e.g., bond lengths vs. theoretical predictions) be resolved during structural refinement?

  • Strategy :

  • Use SHELXL’s restraints (e.g., DFIX, SIMU) to harmonize discrepancies between observed and calculated bond lengths.
  • Validate thermal displacement parameters (ADPs) to account for dynamic disorder in the methoxy group .
    • Case Study : For analogous pyrazole-carboxylic acids, SHELX refinement improved R-factors from >0.1 to <0.05 by adjusting weighting schemes .

Q. What experimental designs are recommended for evaluating the pharmacological activity of this compound while minimizing off-target effects?

  • Protocol :

  • In vitro assays : Screen for COX-2 inhibition (anti-inflammatory) or kinase inhibition (anticancer) using recombinant enzymes.
  • Selectivity : Compare IC₅₀ values against structurally related compounds (e.g., 5-methyl or 5-nitro derivatives) to assess substituent-specific effects .
  • Toxicity : Perform MTT assays on non-target cell lines (e.g., HEK293) to identify cytotoxicity thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid

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